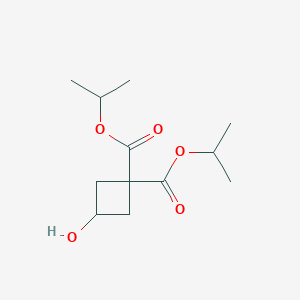![molecular formula C13H21NO4 B1404323 2-((Tert-Butoxycarbonyl)amino)spiro[3.3]heptan-2-carbonsäure CAS No. 1823863-92-8](/img/structure/B1404323.png)
2-((Tert-Butoxycarbonyl)amino)spiro[3.3]heptan-2-carbonsäure
Übersicht
Beschreibung
“2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid” is a research chemical with the CAS Number: 1823863-92-8 . It has a molecular weight of 255.31 and its molecular formula is C13H21NO4 . It is a solid substance that is used for organic synthesis and other chemical processes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO4/c1-11(2,3)18-10(17)14-13(9(15)16)7-12(8-13)5-4-6-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C . The compound’s exact mass is 255.14705815 and it has a topological polar surface area of 75.6Ų .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-((Tert-Butoxycarbonyl)amino)spiro[3.3]heptan-2-carbonsäure:
Medizinische Chemie und Wirkstoffdesign
Diese Verbindung ist ein Analogon von natürlichen Verbindungen wie Ornithin und GABA, die in biologischen Prozessen von Bedeutung sind. Ihre Struktur kann beim Design neuer Arzneimittel genutzt werden, insbesondere bei der Entwicklung von Medikamenten, die auf neurologische Bahnen und Störungen abzielen .
Chemische Synthese
Die Tert-Butoxycarbonyl (Boc)-Gruppe wird in der organischen Synthese häufig zum Schutz von Aminen verwendet. Die Spiro[3.3]heptan-Struktur dieser Verbindung bietet ein einzigartiges Gerüst, das in eine Vielzahl synthetischer Moleküle integriert werden kann, was möglicherweise zu neuen chemischen Einheiten mit neuartigen Eigenschaften führt .
Materialwissenschaften
Verbindungen mit spirocyclischen Strukturen wurden hinsichtlich ihrer potenziellen Anwendungen in den Materialwissenschaften untersucht, einschließlich der Entwicklung neuer Polymere oder als Bausteine für komplexe molekulare Architekturen .
Analytische Chemie
Aufgrund ihrer einzigartigen Struktur könnte diese Verbindung als Standard- oder Referenzmaterial in chromatographischen oder spektroskopischen Analysen verwendet werden, um die Identifizierung oder Quantifizierung ähnlicher Verbindungen zu erleichtern .
Biochemische Forschung
Spirocyclische Aminosäuren wie diese können verwendet werden, um Enzym-Substrat-Interaktionen zu untersuchen, was Einblicke in die Enzymspezifität und den Mechanismus liefert .
Proteomik
Die Boc-geschützte Aminosäure kann bei der Peptidsynthese verwendet werden, insbesondere bei der Festphasen-Peptidsynthese (SPPS), einer gängigen Technik in der Proteomikforschung, um Peptide und Proteine zur Untersuchung herzustellen .
Neurowissenschaften
Aufgrund ihrer strukturellen Ähnlichkeit mit GABA könnte diese Verbindung in der Neurowissenschaftlichen Forschung verwendet werden, um die GABAerge Transmission zu untersuchen und möglicherweise als Leitverbindung für die Entwicklung neuer neuroaktiver Medikamente zu dienen .
Landwirtschaftliche Chemie
Spirocyclische Verbindungen haben sich als Agrochemikalien bewährt. Diese spezielle Verbindung könnte hinsichtlich ihrer Aktivität als Wachstumsregulator oder als Bestandteil einer Pestizidformulierung untersucht werden .
Springer - Synthesis of 2-azaspiro[3.3]heptane-derived amino acids Sigma-Aldrich - 2-((TERT-BUTOXYCARBONYL)AMINO)SPIRO[3.3]HEPTANE-2-CARBOXYLIC ACID Sigma-Aldrich - Our team of scientists has experience…
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-((Tert-butoxycarbonyl)amino)spiro[3It’s known that sterically constrained amino acids, like this compound, can be much more efficient and selective ligands for various biological targets .
Mode of Action
Sterically constrained compounds are known to interact with their targets in a highly efficient and selective manner due to the pre-organization of functional groups .
Biochemical Pathways
Sterically constrained amino acids are often used in the design of peptidomimetic drugs, which can interact with various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (26934) suggests it may have favorable pharmacokinetic properties .
Result of Action
Sterically constrained compounds are known to display pronounced biological activity due to their efficient and selective interaction with biological targets .
Action Environment
The compound’s storage temperature (room temperature) suggests it has good stability .
Biochemische Analyse
Biochemical Properties
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound’s rigid structure allows it to act as a selective ligand for certain enzymes and proteins. For example, it has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions are typically characterized by the formation of stable enzyme-substrate complexes, which can influence the enzyme’s activity and specificity .
Cellular Effects
The effects of 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid on various cell types and cellular processes are diverse. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in amino acid transport and metabolism. Additionally, the compound can influence cell signaling pathways by acting as an agonist or antagonist for specific receptors, thereby altering downstream signaling cascades .
Molecular Mechanism
At the molecular level, 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical activity .
Temporal Effects in Laboratory Settings
The temporal effects of 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid in laboratory settings have been studied to assess its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biochemical activity .
Dosage Effects in Animal Models
In animal models, the effects of 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid vary with different dosages. At lower doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disruption of normal cellular functions and induction of oxidative stress. These dosage-dependent effects are critical for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is involved in several metabolic pathways, particularly those related to amino acid metabolism. The compound can be metabolized by enzymes such as aminotransferases and decarboxylases, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the mitochondria or endoplasmic reticulum, where it can interact with local biomolecules and modulate their activity. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical functions .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-13(9(15)16)7-12(8-13)5-4-6-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOIGGBKLNBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823863-92-8 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![n-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine](/img/structure/B1404244.png)




![(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one](/img/structure/B1404253.png)


![3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine](/img/structure/B1404261.png)


